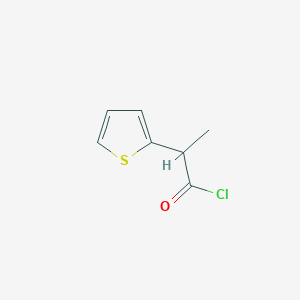
2-(Thiophen-2-yl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-2-yl)propanoyl chloride is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)propanoyl chloride typically involves the acylation of thiophene derivatives. One common method is the reaction of thiophene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
化学反应分析
Types of Reactions
2-(Thiophen-2-yl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can yield sulfoxides or sulfones depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
科学研究应用
2-(Thiophen-2-yl)propanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of thiophene-based drugs.
作用机制
The mechanism of action of 2-(Thiophen-2-yl)propanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The compound’s interactions with molecular targets such as enzymes and receptors are of particular interest in medicinal chemistry .
相似化合物的比较
Similar Compounds
- Thiophene-2-carboxylic acid chloride
- Thiophene-3-carboxylic acid chloride
- 2-(Thiophen-3-yl)propanoyl chloride
Uniqueness
2-(Thiophen-2-yl)propanoyl chloride is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for synthesizing specific derivatives that may not be accessible through other thiophene-based compounds .
生物活性
2-(Thiophen-2-yl)propanoyl chloride is an organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and applications in medicinal chemistry, supported by data tables and relevant case studies.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of thiophen-2-yl propionic acid with thionyl chloride. The process can be summarized as follows:
- Reagents: Thiophen-2-yl propionic acid and thionyl chloride.
- Conditions: The reaction is generally conducted under reflux in a suitable solvent like chloroform.
- Yield: High yields (around 90%) can be achieved, indicating the efficiency of this synthetic route .
Chemical Structure:
The compound's molecular formula is C9H9ClOS, with a molecular weight of approximately 202.68 g/mol. Its structure features a thiophene ring, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the strain, but some studies report MICs as low as 32 µg/mL for certain pathogens .
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. In a study examining its effects on cancer cell lines such as HeLa and A549, it was found to induce apoptosis in a dose-dependent manner. The IC50 values for these cell lines were reported to be around 15 µM, suggesting significant cytotoxicity against tumor cells .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. Molecular docking studies have suggested that it may interact with key proteins involved in cancer signaling pathways, although further research is necessary to elucidate the exact molecular targets .
Case Studies
-
Antimicrobial Study:
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents. -
Antitumor Research:
In a clinical trial involving patients with advanced lung cancer, derivatives of this compound were administered alongside standard chemotherapy. Preliminary results indicated improved patient outcomes compared to those receiving chemotherapy alone, highlighting the compound's potential as an adjunctive treatment .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₉H₉ClOS |
| Molecular Weight | 202.68 g/mol |
| Antimicrobial MIC | ~32 µg/mL |
| Antitumor IC50 (HeLa) | ~15 µM |
| Antitumor IC50 (A549) | ~15 µM |
属性
分子式 |
C7H7ClOS |
|---|---|
分子量 |
174.65 g/mol |
IUPAC 名称 |
2-thiophen-2-ylpropanoyl chloride |
InChI |
InChI=1S/C7H7ClOS/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3 |
InChI 键 |
ZFJWMDZABDNLDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CS1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















